2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylbenzoyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorobenzyl halides and thiol derivatives.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through Friedel-Crafts acylation reactions using methylbenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
- 2-{[(2-bromophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
- 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole
Uniqueness
The uniqueness of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methylbenzoyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-6-8-14(9-7-13)17(22)21-11-10-20-18(21)23-12-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYIHMYJTJJJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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